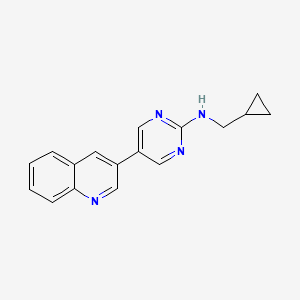

![molecular formula C16H20N8O B6442642 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine CAS No. 2640893-05-4](/img/structure/B6442642.png)

9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-(2-Methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine is a purine derivative with a wide range of applications in scientific research. This compound, also known as MMP, has been found to be useful in a variety of biochemical and physiological studies due to its ability to interact with both DNA and RNA.

Wissenschaftliche Forschungsanwendungen

9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine has been widely used in a variety of scientific research applications. It has been used to study the effects of DNA and RNA on cellular processes, as well as to study the effects of gene expression on cell growth and development. Additionally, 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine has been used to study the effects of drug metabolism and drug delivery systems. Finally, 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine has been used to study the effects of gene therapy and gene targeting.

Wirkmechanismus

Target of Action

The primary target of 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

The compound interacts with PLK4, inhibiting its activity. This interaction disrupts the normal function of PLK4, leading to changes in centriole duplication and potentially inhibiting the growth of cancer cells .

Biochemical Pathways

The inhibition of PLK4 affects the pathway of centriole duplication. This disruption can lead to changes in cell division and growth, particularly in cancer cells where PLK4 is often overexpressed . The downstream effects of this disruption can include inhibited growth of cancer cells and potential cell death .

Pharmacokinetics

The compound exhibits good plasma stability and liver microsomal stability, suggesting it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . These properties can impact the bioavailability of the compound, potentially enhancing its effectiveness as a therapeutic agent .

Result of Action

At the cellular level, the compound presents excellent antiproliferative activity against breast cancer cells . This suggests that the compound’s action results in the inhibition of cancer cell growth, potentially making it a valuable tool in the treatment of certain cancers .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine in laboratory experiments has a number of advantages. First, 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine is relatively easy to synthesize and is widely available. Second, 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine has a wide range of applications in scientific research. Third, 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine has been found to interact with both DNA and RNA in a sequence-specific manner. Finally, 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine has been found to affect gene expression and other cellular processes.

On the other hand, there are a number of limitations to the use of 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine in laboratory experiments. First, 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine is relatively expensive. Second, 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine has a relatively short half-life and is therefore not suitable for long-term experiments. Third, 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine has a relatively low solubility in water and is therefore not suitable for experiments involving aqueous solutions. Finally, 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine has a relatively low yield and is therefore not suitable for experiments involving large quantities of 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine.

Zukünftige Richtungen

The use of 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine in scientific research is still in its early stages, and there are a number of potential future directions for research involving 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine. First, further research could be conducted to better understand the mechanism of action of 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine and its effects on gene expression and other cellular processes. Second, further research could be conducted to identify additional applications for 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine in scientific research. Third, further research could be conducted to improve the synthesis method for 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine and to reduce the cost of producing 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine. Finally, further research could be conducted to develop new methods for delivering 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine into cells and for increasing the efficiency of gene therapy and gene targeting.

Synthesemethoden

9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine can be synthesized through a two-step process. The first step involves the reaction of 2-methoxyethyl amine with 4-pyrimidin-2-yl piperazine. This reaction yields a compound which is then reacted with 9-bromopurine. The resulting compound is 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine. This synthesis method is relatively simple and has been widely used in scientific research.

Eigenschaften

IUPAC Name |

9-(2-methoxyethyl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)purine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N8O/c1-25-10-9-24-12-21-13-14(19-11-20-15(13)24)22-5-7-23(8-6-22)16-17-3-2-4-18-16/h2-4,11-12H,5-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSZWXZCNLSPOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-6-methyl-2-{methyl[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]amino}-3,4-dihydropyrimidin-4-one](/img/structure/B6442568.png)

![5-fluoro-6-(propan-2-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442571.png)

![N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide](/img/structure/B6442576.png)

![4-(1H-imidazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442592.png)

![5-fluoro-2,4-dimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B6442599.png)

![3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6442604.png)

![4,5-dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442626.png)

![2-{[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl](methyl)amino}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6442639.png)

![3-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442660.png)

![4-methyl-2-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B6442666.png)

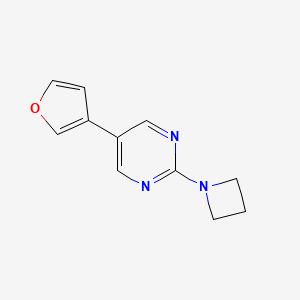

![9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B6442674.png)

![2-cyclopropyl-4-ethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442677.png)